LW479
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LW479 is a complex organic compound that features a bromophenyl group, a thiazolidinone ring, and a hydroxyhexanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LW479 typically involves multi-step organic reactions One common approach is the formation of the thiazolidinone ring through the reaction of a bromophenyl-substituted thiourea with an α-haloketone This intermediate is then reacted with a phenoxy derivative under specific conditions to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
LW479 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
LW479 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of LW479 involves its interaction with specific molecular targets. The bromophenyl group and thiazolidinone ring are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The hydroxyhexanamide moiety may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2-(2-(3-chlorophenyl)-4-oxothiazolidin-3-yl)phenoxy)-N-hydroxyhexanamide
- 6-(2-(2-(3-fluorophenyl)-4-oxothiazolidin-3-yl)phenoxy)-N-hydroxyhexanamide
- 6-(2-(2-(3-methylphenyl)-4-oxothiazolidin-3-yl)phenoxy)-N-hydroxyhexanamide
Uniqueness
The presence of the bromophenyl group in LW479 imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorophenyl, fluorophenyl, and methylphenyl analogs.
Actividad Biológica
LW479 is a novel hydroxamate-based histone deacetylase inhibitor (HDACI) that has shown promising biological activity, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, particularly focusing on its role in breast cancer treatment.
This compound functions primarily through the inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound alters the acetylation status of histones, leading to changes in chromatin structure and gene transcription. This mechanism is particularly relevant in cancer cells, where aberrant HDAC activity is often associated with tumor progression.
Key Findings from Research
- Inhibition of Cancer Cell Growth : this compound has demonstrated significant cytotoxicity against various breast cancer cell lines. In vitro studies revealed that it induces apoptosis and causes cell cycle arrest, effectively inhibiting cell proliferation .
- Suppression of Tumor Growth : In vivo experiments using mouse models showed that this compound significantly reduced tumor growth and metastasis. The compound was administered via intraperitoneal injections, resulting in marked suppression of breast tumor progression .
- Mechanistic Insights : The compound was found to decrease epidermal growth factor receptor (EGFR) levels by disrupting the binding of transcription factors Sp1 and HDAC1 to the EGFR promoter region. This reduction in EGFR expression is crucial since elevated EGFR levels are often linked to aggressive cancer phenotypes .
Table 1: Summary of Biological Activity Studies on this compound
Study Type | Model Used | Key Findings |
---|---|---|
In Vitro | MDA-MB-231 Breast Cancer Cells | Induced apoptosis and cell cycle arrest |
In Vivo | Nude Mice with Breast Cancer | Suppressed tumor growth and metastasis |
Mechanistic | Co-immunoprecipitation & Chromatin Immunoprecipitation | Decreased EGFR expression via Sp1/HDAC1 disassociation |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving MDA-MB-231 cells treated with varying concentrations of this compound for 48 hours demonstrated a dose-dependent increase in apoptosis rates, as measured by flow cytometry using Annexin V staining. The results indicated that higher concentrations led to significantly increased apoptotic cell populations compared to controls .
- Case Study 2 : In a toxicity assessment involving BALB/c mice, this compound was administered at a dose of 40 mg/kg for 30 days. Histological examinations revealed no significant organ damage, suggesting a favorable safety profile for further clinical evaluation .
Propiedades
IUPAC Name |
6-[2-[2-(3-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenoxy]-N-hydroxyhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O4S/c22-16-8-6-7-15(13-16)21-24(20(26)14-29-21)17-9-3-4-10-18(17)28-12-5-1-2-11-19(25)23-27/h3-4,6-10,13,21,27H,1-2,5,11-12,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAVVAITOQNASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)Br)C3=CC=CC=C3OCCCCCC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.